2-phenyl-2-(phenylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is an organic compound belonging to the class of acetamides, characterized by a complex structure that includes a phenylsulfanyl group and a trifluoromethyl-substituted phenyl moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The compound is synthesized through various chemical methods, often involving the reaction of substituted acetamides with phenylsulfanyl reagents. The synthesis and characterization of related compounds have been documented in scientific literature, providing insights into its properties and potential applications .
This compound can be classified as:
The synthesis of 2-phenyl-2-(phenylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Specific conditions may vary based on the starting materials used, but typical yields range from moderate to high depending on the optimization of reaction parameters .
The molecular formula for 2-phenyl-2-(phenylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is . Its structure can be depicted as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H18F3NOS |
| Molecular Weight | 353.43 g/mol |
| IUPAC Name | 2-phenyl-2-(phenylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide |
| Canonical SMILES | C1=CC=C(C=C1)S(C2=CC=CC=C2)C(=O)N(C3=CC=C(C=C3)C(F)(F)F)C |
The compound can undergo several types of chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity .
The mechanism of action for 2-phenyl-2-(phenylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with biological targets at the molecular level.
Research indicates that compounds with similar structures have shown antimicrobial and anticancer activities, suggesting that this compound may possess similar properties .
The physical properties of 2-phenyl-2-(phenylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide include:
Key chemical properties include:
Scientific Uses
The compound has several applications in scientific research:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2